N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14987289
InChI: InChI=1S/C19H16ClN3O3/c20-13-2-3-15-14(8-13)12(9-22-15)5-6-21-19(25)11-1-4-17-16(7-11)23-18(24)10-26-17/h1-4,7-9,22H,5-6,10H2,(H,21,25)(H,23,24)
SMILES:
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

CAS No.:

Cat. No.: VC14987289

Molecular Formula: C19H16ClN3O3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide -

Specification

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
IUPAC Name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Standard InChI InChI=1S/C19H16ClN3O3/c20-13-2-3-15-14(8-13)12(9-22-15)5-6-21-19(25)11-1-4-17-16(7-11)23-18(24)10-26-17/h1-4,7-9,22H,5-6,10H2,(H,21,25)(H,23,24)
Standard InChI Key ZABRUBQWBBBTOF-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Introduction

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex synthetic organic compound that integrates both indole and benzoxazine moieties. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, which are influenced by the presence of a chloro group on the indole ring and an oxo group within the benzoxazine structure.

Synthesis

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. These steps often require optimization for yield and purity, utilizing purification techniques such as recrystallization or chromatography.

Chemical Reactivity

The compound's chemical reactivity is primarily influenced by its functional groups. It can undergo various reactions typical of indole derivatives, including electrophilic substitution reactions due to the electron-rich nature of the indole nitrogen. Additionally, the carbonyl group in the benzoxazine structure can participate in nucleophilic addition reactions, which are crucial for synthesizing analogs with altered biological activity or improved pharmacokinetic properties.

Biological Activities and Potential Applications

Preliminary studies suggest that N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exhibits significant biological activities. Its structural similarity to tryptophan allows it to interact with serotonin receptors, implicating it in neuropharmacological effects. Furthermore, compounds with indole and benzoxazine frameworks are often investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activities Table

Biological ActivityDescription
Neuropharmacological EffectsInteraction with serotonin receptors
Anticancer PropertiesPotential inhibition of cell proliferation pathways
Anti-inflammatory PropertiesPotential modulation of inflammatory responses
Antimicrobial PropertiesPotential inhibition of microbial growth

Comparison with Similar Compounds

Several compounds share structural similarities with N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. These include:

  • N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxoisoindolinyl)acetamide: Lacks chlorine substitution and features indole and isoindole moieties.

  • 5-Chloroindole: A simple indole structure without additional functional groups.

  • Isoindolinone Derivatives: Contains isoindole structures but lacks the benzoxazine framework.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxoisoindolinyl)acetamideIndole and isoindole moietiesLacks chlorine substitution
5-ChloroindoleSimple indole structureNo additional functional groups
Isoindolinone DerivativesContains isoindole structureVaried functional groups but lacks benzoxazine framework

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